Ac-WEHD-AFC

Descripción general

Descripción

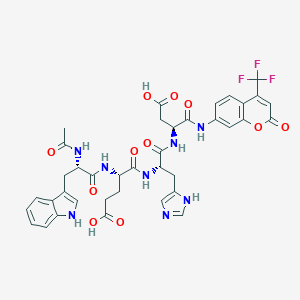

The compound Ac-WEHD-AFC is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including acetamido, indolyl, carboxy, and chromenyl groups, which contribute to its unique chemical properties and reactivity.

Aplicaciones Científicas De Investigación

Key Applications

1. Cancer Research

- Ac-WEHD-AFC is utilized to investigate the role of caspase-1 in cancer cell death pathways. Studies have shown that caspase-1 activation can lead to pyroptosis, a form of programmed cell death associated with inflammation, which is crucial in tumor progression and response to therapy .

2. Inflammation Studies

- The substrate is employed to explore the involvement of caspase-1 in inflammatory processes. For instance, researchers have demonstrated that this compound can measure the enzymatic activity linked to inflammatory cytokine maturation, providing insights into conditions like sepsis and autoimmune diseases .

3. Drug Development

- This compound plays a critical role in screening potential inhibitors of caspase-1, aiding in the development of therapeutic agents targeting inflammatory diseases. Its ability to quantify caspase activity allows for the assessment of drug efficacy in modulating inflammatory responses .

Case Studies

Case Study 1: Caspase Activation in Cancer Cells

In a recent study, researchers utilized this compound to measure caspase-1 activity in human cancer cell lines treated with various chemotherapeutic agents. The results indicated that increased caspase-1 activity correlated with enhanced cell death, suggesting its potential as a biomarker for therapeutic efficacy .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the role of this compound in assessing the inflammatory response in mouse models of autoimmune diseases. The study found that modulation of caspase-1 activity significantly impacted cytokine levels, demonstrating the substrate's utility in understanding disease mechanisms and treatment effects .

Mecanismo De Acción

Mode of Action

The compound interacts with its target caspases by serving as a substrate. The caspase enzymes cleave the Ac-WEHD-AFC molecule, resulting in the release of free AFC (7-amino-4-trifluoromethylcoumarin). This cleavage event can be quantified by fluorescent detection of free AFC, which has an excitation maximum at 400 nm and emission maximum at 505 nm .

Biochemical Pathways

The cleavage of this compound by caspases is part of the broader apoptotic and inflammatory pathways. Caspases, including caspase-1, -4, and -5, are involved in the initiation and execution of apoptosis, a form of programmed cell death. They are also implicated in the inflammatory response .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it could be administered in a solution for in vitro or in vivo studies.

Result of Action

The cleavage of this compound by caspases results in the release of a fluorescent signal. This allows researchers to quantify caspase activity, providing a measure of the extent of apoptosis or inflammation in the cells being studied .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and light. The compound is sensitive to air and light, and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it should be stored in the dark at -20°C for long-term storage .

Análisis Bioquímico

Biochemical Properties

Ac-WEHD-AFC plays a significant role in biochemical reactions as it can be cleaved by group I caspases . This compound interacts with caspase-1, -4, and -5, and the nature of these interactions is through the cleavage of the substrate, which can be quantified by fluorescent detection .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by enabling the detection of caspase-1 activity, which is crucial in the study of tumors and inflammation

Molecular Mechanism

The mechanism of action of this compound is through its role as a substrate for caspase-1, -4, and -5 . It exerts its effects at the molecular level by being cleaved by these caspases, leading to the release of free AFC . This process can be quantified by fluorescent detection, providing a measure of caspase activity .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role as a substrate for caspase-1, -4, and -5 . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as a substrate for caspase-1, -4, and -5

Transport and Distribution

Given its role as a substrate for caspase-1, -4, and -5, it is likely to be involved in processes related to these enzymes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The process typically begins with the preparation of the indole and chromene derivatives, followed by their coupling through amide bond formation. Key steps include:

Preparation of Indole Derivative: The indole derivative can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.

Preparation of Chromene Derivative: The chromene derivative is often synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Coupling Reactions: The final coupling involves the formation of amide bonds between the prepared derivatives. This step typically requires activating agents such as carbodiimides (e.g., DCC) and coupling reagents like HOBt or EDC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The indole and chromene moieties can be oxidized under specific conditions, leading to the formation of quinones and other oxidized products.

Reduction: Reduction of the amide bonds or other functional groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and chromene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Comparación Con Compuestos Similares

Similar Compounds

- (4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid

- (2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl chloride

- (2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-ylamine

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups, which confer distinct chemical properties and reactivity

Actividad Biológica

Ac-WEHD-AFC (N-acetyl-L-tryptophyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]) is a fluorogenic substrate specifically designed for the detection and quantification of caspase activity, particularly group I caspases (caspase-1, -4, and -5). This compound is widely utilized in apoptosis research and has significant implications in understanding inflammatory responses and cell death mechanisms.

- Molecular Weight : 838.7 Da

- Purity : >97%

- Chemical Formula : C₃₈H₃₇F₃N₈O₁₁

- Storage Conditions : Store in the dark at -20°C; sensitive to air and light .

This compound functions as a substrate that, upon cleavage by active caspases, releases a fluorescent signal. The free AFC (7-amino-4-trifluoromethylcoumarin) can be detected using fluorescence spectroscopy, with an excitation maximum at 400 nm and emission maximum at 505 nm. This property allows researchers to quantitatively measure caspase activity in various biological samples .

1. Caspase Activation Studies

This compound has been extensively used in studies involving caspase activation. For instance, a study demonstrated that caspase-4 expressed in HEK293T cells could be activated by dimerization, leading to the cleavage of this compound. The resulting fluorescence was measured to assess the enzyme's activity under different experimental conditions .

| Caspase | Cell Line | Fluorescence Measurement | Reference |

|---|---|---|---|

| Caspase-4 | HEK293T | Increased fluorescence post-dimerization | |

| Caspase-1 | Various | Quantified using this compound cleavage |

2. Inflammation Research

This compound is also pivotal in inflammation research, particularly concerning the NLRP3 inflammasome pathway. It has been shown that caspase-1 activation leads to the processing of pro-inflammatory cytokines like IL-1β, which is critical in inflammatory diseases. Studies utilizing this compound have provided insights into how caspase inhibitors can modulate this pathway, potentially leading to therapeutic applications for conditions such as Alzheimer's disease and multiple sclerosis .

3. Case Studies

Several studies highlight the utility of this compound in different contexts:

- Alzheimer's Disease : Research indicated that modulation of caspase activity using this compound could influence amyloid-beta processing, suggesting a role in neurodegenerative diseases.

- Spinal Cord Injury : A study explored how this compound could help assess caspase activity in spinal cord lysates, providing insights into injury responses and potential therapeutic targets for reducing inflammation .

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H37F3N8O11/c1-18(50)45-27(10-19-15-43-25-5-3-2-4-22(19)25)36(58)47-26(8-9-31(51)52)34(56)48-28(11-21-16-42-17-44-21)37(59)49-29(14-32(53)54)35(57)46-20-6-7-23-24(38(39,40)41)13-33(55)60-30(23)12-20/h2-7,12-13,15-17,26-29,43H,8-11,14H2,1H3,(H,42,44)(H,45,50)(H,46,57)(H,47,58)(H,48,56)(H,49,59)(H,51,52)(H,53,54)/t26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGOLAGPKZGIKJ-DZUOILHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37F3N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.